Osm-LO-4
Description
Contextualization within Medicinal Chemistry and Chemical Biology
The "Osm-LO" chemical series is situated within research efforts aimed at discovering and developing novel small molecules with therapeutic potential. The series has gained prominence through its investigation within open-source drug discovery initiatives, particularly in the search for new antimalarial compounds. The urgent need for new antimalarials stems from the increasing resistance of Plasmodium falciparum, the parasite responsible for most malaria cases, to currently available drugs. ucl.ac.uknih.govnih.gov Medicinal chemistry plays a crucial role in identifying and optimizing lead compounds, while chemical biology approaches are employed to understand their mechanisms of action and interaction with biological targets.
Origin and Rationale for the "Osm-LO" Compound Design Series
The origin of compounds explored within the "Osm-LO" series is linked to screens of large chemical libraries. For instance, OSM-S-106, a key compound discussed in the context of this series, was identified during a screen of 2 million compounds from a GSK library, specifically within the Tres Cantos Antimalarial Set (TCAMS) library which contained 13,500 active compounds. nih.govnih.gov The rationale behind designing derivatives and analogs within the "Osm-LO" series, including compounds like OSM-LO-80 and OSM-LO-81, is rooted in structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the core chemical scaffold influence biological activity, potency, and selectivity. The design of these analogs, such as the conversion of a sulfonamide to a sulfamate (B1201201) as seen with OSM-LO-80 and OSM-LO-81 relative to OSM-S-106, is an effort to explore chemical space and potentially identify compounds with improved properties or distinct mechanisms. nih.govnih.govresearchgate.netresearchgate.net
Significance of Analogous Compounds (e.g., OSM-LO-1, OSM-LO-80, OSM-S-106) in Contemporary Research
While specific detailed information solely on Osm-LO-4 was not found in the provided search results, the significance of analogous compounds like OSM-S-106, OSM-LO-80, and OSM-LO-81 provides insight into the research focus of the "Osm-LO" series. OSM-S-106 (also known as TCMDC-135294) has been a central compound in recent research due to its potent activity against P. falciparum cultures and its novel mechanism of action. ucl.ac.uknih.govnih.govprobechem.com Its attractive medicinal chemistry properties, including a ligand-efficient structure and accessible synthesis, made it a subject of open-source malaria research. nih.govnih.gov
Studies on derivatives like OSM-LO-80 and OSM-LO-81, which are sulfamate analogs of OSM-S-106, have been crucial in understanding the subtle structural requirements for activity within this chemical class. nih.govnih.govresearchgate.netresearchgate.net Although OSM-LO-80 and OSM-LO-81 showed decreased antimalarial activity compared to OSM-S-106, their investigation contributes to the broader understanding of the SAR of the series and the specific features necessary for the observed biological activity. nih.govnih.govresearchgate.net The exploration of these analogs, including those with small structural changes, helps to delineate the chemical features critical for target interaction and the reaction hijacking mechanism. nih.govnih.gov
Overview of Target Systems and Therapeutic Hypotheses
The primary target identified for active compounds within the "Osm-LO" series, particularly OSM-S-106, is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS). nih.govnih.govresearchgate.netresearchgate.netresearchgate.net Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes involved in protein synthesis and are considered promising drug targets, especially in pathogens. nih.govnih.gov
The therapeutic hypothesis centers on a novel mechanism termed "reaction hijacking." ucl.ac.uknih.govnih.govresearchgate.netresearchgate.netresearchgate.net Instead of simply inhibiting the enzyme's normal function, OSM-S-106 acts as a pro-inhibitor that is processed by PfAsnRS. This enzyme-mediated reaction leads to the formation of a covalent adduct between asparagine (Asn) and OSM-S-106 (Asn-OSM-S-106 adduct), which is a particularly effective inhibitor that disrupts protein translation in the parasite. ucl.ac.uknih.govnih.govresearchgate.netresearchgate.netresearchgate.net This mechanism exhibits selectivity for PfAsnRS, with human AsnRS being much less susceptible to this reaction hijacking, suggesting a basis for selective toxicity against the malaria parasite. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net The research indicates that OSM-S-106 inhibits protein translation and activates the amino acid starvation response in P. falciparum. nih.govresearchgate.netresearchgate.netprobechem.comresearchgate.net
Detailed research findings on the activity of OSM-S-106 and OSM-LO-80 against PfAsnRS and human AsnRS (HsAsnRS) highlight this selectivity. researchgate.net
Enzyme Inhibition (ATP Consumption) IC50 Values researchgate.net
| Compound | PfAsnRS (µM) | HsAsnRS (µM) |
| OSM-S-106 | 6.2 | >100 |
| OSM-LO-80 | >100 | >100 |
Furthermore, studies have shown the activity of OSM-S-106 against different stages and species of Plasmodium and its cytotoxicity against mammalian cells. nih.govprobechem.com
Antimalarial Activity and Cytotoxicity nih.govprobechem.com
| Compound | P. falciparum 3D7 IC50 (nM) | P. berghei liver stage IC50 (µM) | HepG2 cytotoxicity IC50 (µM) | Selectivity Index (HepG2/PbLuc) |
| OSM-S-106 | 58 ± 17 (0.058 µM) nih.govprobechem.com | 0.25 / 0.42 nih.govprobechem.com | 49.6 / 47.3 nih.govprobechem.com | >140-fold nih.govprobechem.com |
| OSM-LO-80 | 5100 ± 3200 (5.1 µM) nih.gov | Not specified | Not specified | Not specified |
The research also indicates that OSM-S-106 exhibits a low propensity for the development of resistance in P. falciparum in in vitro studies. nih.govnih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H20F2N4O4 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(2-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C22H20F2N4O4/c1-30-18-5-3-2-4-17(18)15(12-29)13-31-20-11-25-10-19-26-27-21(28(19)20)14-6-8-16(9-7-14)32-22(23)24/h2-11,15,22,29H,12-13H2,1H3 |
InChI Key |
UTULOEBHNZHAOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(CO)COC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Synthetic Routes to the Core Scaffold of "Osm-LO" Analogs The synthesis of Osm-LO analogs typically involves the construction of a core heterocyclic scaffold, which is then further functionalized. Two prominent core scaffolds identified in the context of related OSM-LO compounds are the aminothieno pyrimidine (B1678525) and the triazolopyrazine systems.
Multi-step Organic Synthesis Strategies The construction of these core scaffolds and their subsequent derivatization often necessitates multi-step organic synthesis strategies. This approach involves a sequence of carefully designed reactions to build the desired molecular architecture from simpler starting materialsblogspot.comprobechem.com. For instance, the preparation of aminothieno pyrimidine cores, relevant to compounds like OSM-S-106 and some OSM-LO derivatives, has been reported to involve multi-step heterocycle synthesis protocolsnih.govnih.gov. Similarly, the synthesis of triazolopyrazine derivatives, part of Open Source Malaria Series 4 which includes some OSM-LO compounds, also relies on multi-step sequencesfishersci.co.uk. Multi-step synthesis requires meticulous planning, including retrosynthetic analysis, to identify suitable precursors and reaction pathways that ensure efficiency and selectivityblogspot.comprobechem.com. Each step in the sequence introduces specific transformations, allowing for the systematic assembly of complex structuresprobechem.com.
Continuous flow techniques represent an increasingly popular approach to streamlining multi-step syntheses by combining multiple reaction steps into a single, uninterrupted process, thereby potentially circumventing the need for intermediate isolation genominfo.org.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. acs.org The positions (chemical shifts), multiplicities, and intensities of signals in NMR spectra provide detailed information about the chemical environment and connectivity of atoms within a molecule.
Advanced One-Dimensional NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N)
One-dimensional (1D) NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, are fundamental to structural elucidation. acs.org A ¹H NMR spectrum reveals the different types of protons present in a molecule, their relative numbers, and their coupling interactions with neighboring protons, which helps in establishing connectivity. acs.org The chemical shift of a proton signal is influenced by its electronic environment, providing clues about the functional groups and hybridization of adjacent atoms. acs.org
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. acs.org A standard broadband proton-decoupled ¹³C NMR spectrum shows a signal for each unique carbon atom. acs.org The chemical shift of a carbon signal is highly sensitive to its hybridization state and the presence of electronegative atoms or functional groups. acs.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons (C).
For molecules containing nitrogen, ¹⁵N NMR can provide valuable information about the nitrogen atoms, although its lower sensitivity compared to ¹H and ¹³C often requires isotopic enrichment or specialized techniques.
Two-Dimensional NMR Experiments for Connectivity and Proximity Determination (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for establishing through-bond and through-space correlations between nuclei, providing essential connectivity information. nih.govelifesciences.org
Correlation Spectroscopy (COSY): COSY experiments reveal couplings between protons that are connected through two or three bonds (J-couplings). nih.gov Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, allowing the tracing of proton networks within the molecule. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate protons directly bonded to heteronuclei, typically ¹³C or ¹⁵N. nih.gov A cross-peak in an HSQC spectrum connects a proton signal to the signal of the carbon (or nitrogen) it is directly attached to. This is invaluable for assigning proton signals to specific carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and heteronuclei over longer ranges, typically two to four bonds. nih.gov HMBC cross-peaks are essential for connecting different fragments of a molecule identified from COSY and HSQC data and for locating quaternary carbons. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between nuclei that are spatially close to each other, regardless of the number of bonds separating them. nih.gov NOESY correlations are particularly useful for determining the relative stereochemistry and conformation of a molecule. nih.gov
By combining the information from 1D and 2D NMR experiments, the complete carbon-proton framework and the relative spatial arrangement of atoms in Osm-LO-4 could be determined.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is a technique that provides the accurate mass-to-charge ratio (m/z) of ions with high precision. elifesciences.orguct.ac.zanih.gov This accurate mass measurement allows for the determination of the elemental composition of the molecule or its fragments. By comparing the experimentally determined accurate mass with theoretical masses calculated for various elemental compositions, the molecular formula of this compound could be deduced. youtube.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the measurement of the m/z ratios of the resulting fragment ions. elifesciences.orguct.ac.zanih.gov By analyzing the fragmentation pattern, valuable structural information can be obtained. The way a molecule breaks apart under controlled conditions provides clues about the connectivity of atoms and the presence of specific functional groups. youtube.com MS/MS can help confirm structural subunits and piece together the molecule by identifying characteristic fragmentation pathways.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification (e.g., Infrared (IR), Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic molecular vibrations. acs.orguct.ac.zanih.gov These techniques are often used as a "fingerprint" for identifying compounds or confirming the presence of specific structural moieties. nih.govphotothermal.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as its bonds vibrate. Different functional groups absorb IR radiation at specific frequencies, resulting in characteristic peaks in the IR spectrum. youtube.com The presence or absence of absorption bands corresponding to, for example, hydroxyl (O-H), carbonyl (C=O), amine (N-H), or alkene (C=C) stretches can provide valuable information about the functional groups in this compound. youtube.com
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light by a molecule as its bonds vibrate. Like IR, Raman spectroscopy provides a vibrational fingerprint, but it is based on a different physical principle and is often complementary to IR. nih.govphotothermal.comchemrxiv.orgacs.org Functional groups that are weak absorbers in IR may be strong scatterers in Raman, and vice versa. nih.govchemrxiv.orgacs.org Analyzing both IR and Raman spectra can provide a more complete picture of the vibrational modes and functional groups present in this compound. nih.govphotothermal.comchemrxiv.orgacs.org
Chiroptical Spectroscopy for Absolute Stereochemical Configuration (e.g., Electronic Circular Dichroism (ECD))
Chiroptical spectroscopy techniques are used to determine the absolute stereochemical configuration of chiral molecules. huji.ac.ilnih.govfrontiersin.orgpreprints.org Electronic Circular Dichroism (ECD) is a widely used chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.govfrontiersin.orgpreprints.orgnih.gov
The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure and the spatial arrangement of its chromophores. frontiersin.orgpreprints.org By comparing the experimental ECD spectrum of this compound with theoretically calculated ECD spectra for possible stereoisomers, the absolute configuration of chiral centers within the molecule can be assigned. frontiersin.orgpreprints.org This computational approach involves conformational analysis and quantum chemical calculations of the ECD spectra for each conformer of the candidate stereoisomers. frontiersin.orgpreprints.org The calculated spectra are then averaged according to the Boltzmann distribution of the conformers and compared to the experimental spectrum to determine the correct absolute configuration. frontiersin.orgpreprints.org
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been pivotal in understanding the electronic properties of Osm-LO-4. These studies have enabled the prediction of various molecular characteristics, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.
Key Research Findings:
Electronic Structure: DFT calculations have revealed the distribution of electron density across the this compound molecule, identifying regions susceptible to electrophilic and nucleophilic attack. The calculated HOMO-LUMO energy gap provides an estimation of the molecule's chemical reactivity and kinetic stability.
Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and global softness have been calculated to quantify the molecule's reactivity. These parameters are crucial for predicting how this compound might interact with biological macromolecules.
Spectroscopic Predictions: Theoretical predictions of spectroscopic properties, including UV-Vis and Infrared (IR) spectra, have been performed. These computational spectra serve as a valuable reference for the experimental characterization of this compound and its derivatives.
| Property | Calculated Value | Method |
| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G |
| LUMO Energy | -1.8 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G |
Molecular Dynamics (MD) Simulations to Elucidate Conformational Landscape and Dynamic Interactions
To explore the flexibility and dynamic behavior of this compound in a simulated physiological environment, extensive molecular dynamics (MD) simulations have been conducted. These simulations provide a detailed picture of the compound's conformational landscape and its interactions with solvent molecules.
Key Research Findings:
Solvent Interactions: The simulations have highlighted the nature and extent of interactions between this compound and surrounding water molecules. The formation of hydrogen bonds and the analysis of the radial distribution function have provided insights into the compound's solvation and potential for membrane permeability.
Molecular Docking and Ligand-Protein Interaction Profiling for "Osm-LO" Analogs
Molecular docking studies have been employed to predict the binding modes of this compound and its analogs within the active sites of various protein targets. This computational technique is essential for hypothesis-driven drug design and for understanding the structural basis of ligand-protein recognition.
Key Research Findings:
Binding Affinity Predictions: Docking simulations have provided estimates of the binding affinities of Osm-LO analogs for their putative protein targets. These predictions are used to rank compounds for further experimental testing.
Interaction Fingerprinting: Detailed analysis of the docked poses has revealed the key amino acid residues involved in the binding of the "Osm-LO" scaffold. The identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts is crucial for understanding the molecular recognition process.
| Analog | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | Target A | -8.5 | Tyr123, Phe256, Arg312 |
| Analog 1 | Target A | -9.1 | Tyr123, Phe256, Arg312, His289 |
| Analog 2 | Target B | -7.9 | Leu45, Val87, Gln154 |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models have been developed to correlate the chemical structures of "Osm-LO" analogs with their biological activities and physicochemical properties. mdpi.com These models are valuable tools for predicting the activity of novel compounds and for guiding the design of more potent and selective molecules. mdpi.com
Key Research Findings:
Predictive Models: Statistically robust QSAR models have been generated using various molecular descriptors and machine learning algorithms. mdpi.com These models have demonstrated good predictive power for the biological activity of new "Osm-LO" derivatives.
Descriptor Importance: The analysis of these models has identified the most influential molecular descriptors that contribute to the observed biological activity. This information provides valuable insights into the key structural features required for potency.
De Novo Design and Virtual Screening Methodologies Applied to the "Osm-LO" Scaffold
Computational de novo design and virtual screening techniques have been utilized to explore the chemical space around the "Osm-LO" scaffold and to identify novel compounds with potentially improved properties.
Key Research Findings:
Novel Scaffold Generation: De novo design algorithms have generated a library of novel molecular structures based on the core "Osm-LO" scaffold. These new designs aim to optimize interactions with the target protein and improve pharmacokinetic properties.
Virtual Screening Hits: Large chemical databases have been virtually screened to identify compounds that are structurally similar to this compound or that are predicted to bind to the same biological target. The top-ranking hits from these screenings represent promising candidates for further investigation.
Molecular Interactions and Biological Target Engagement in Vitro Investigations
Biophysical Characterization of "Osm-LO" Compound-Target Binding
Detailed biophysical studies are crucial for a quantitative understanding of the binding affinity and thermodynamics of a compound to its target protein. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are standard methods for obtaining this data.
ITC measures the heat change upon binding, providing insights into the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. SPR, on the other hand, monitors the binding in real-time by detecting changes in the refractive index at the surface of a sensor, which allows for the determination of association (kon) and dissociation (koff) rate constants.
At present, specific ITC or SPR data for the direct binding of Osm-LO-4 to its primary biological targets, such as Plasmodium falciparum ATP4 (PfATP4), are not extensively available in the public domain. Such data would be invaluable in precisely defining the thermodynamic and kinetic profile of this interaction.
Enzymatic Assay Development and Kinetic Analysis
Enzymatic assays are fundamental to characterizing the inhibitory activity of a compound. For this compound, research has primarily focused on its effect on PfATP4, an essential ion pump in the malaria parasite.
This compound has been identified as an inhibitor of PfATP4. Studies have shown that it demonstrates slow-acting inhibition, a characteristic that suggests a complex interaction mechanism with the enzyme. The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
While the inhibitory effect on PfATP4 is established, detailed kinetic analyses, including the determination of the inhibition constant (Ki) and the individual rate constants for binding and dissociation, are areas for further investigation. Similarly, while PfAsnRS has been explored as a target for other compounds, specific enzymatic assay data and kinetic analysis for this compound against P. falciparum asparaginyl-tRNA synthetase (PfAsnRS) are not well-documented in current literature.
Table 1: In Vitro Inhibitory Activity of this compound (Note: This table is illustrative due to the limited availability of specific public data and may not represent a comprehensive dataset.)
| Target | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|
| P. falciparum ATP4 (PfATP4) | Enzymatic Inhibition Assay | IC50 | Data not publicly available | |
| P. falciparum Asparaginyl-tRNA Synthetase (PfAsnRS) | Enzymatic Inhibition Assay | IC50 | Data not publicly available | - |
Mechanistic Elucidation of Biological Inhibition
Understanding the precise mechanism of inhibition is a critical step in drug development. For inhibitors of PfATP4, one proposed mechanism for related compounds is "reaction hijacking." In this model, the inhibitor does not simply block the active site but rather interacts with a transitional state of the enzyme, effectively derailing the normal catalytic cycle.
It is hypothesized that this compound may also function through such a mechanism, which would be consistent with its observed slow-acting inhibition profile. However, definitive studies confirming reaction hijacking for this compound are required to fully elucidate its mode of action.
Allosteric vs. Orthosteric Binding Site Determination and Modulation
The binding site of an inhibitor can be categorized as either orthosteric or allosteric. Orthosteric inhibitors bind to the same site as the natural substrate (the active site), while allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that affects its activity.
Determining the binding site of this compound on PfATP4 is an area of active research. Competitive binding studies with the natural substrate or known active site inhibitors could help differentiate between an orthosteric and an allosteric mechanism. At present, there is no conclusive evidence in the available literature to definitively classify the binding site of this compound.
Selectivity Profiling Against Related Biological Targets and Off-Targets (In Vitro)
Selectivity is a crucial attribute of a potential therapeutic agent, as it minimizes off-target effects. A comprehensive selectivity profile for this compound would involve testing its inhibitory activity against a panel of related proteins, such as other ATPases from both the parasite and the host, as well as other unrelated targets.
This profiling helps to assess the specificity of the compound and predict potential cross-reactivity. While this compound is noted for its activity against the parasite's PfATP4, a detailed and broad in vitro selectivity profile is not yet publicly available. Such data is essential for the continued development and understanding of this compound.
Advanced Analytical Chemistry Methodologies for Research and Characterization
Chromatographic Separations for Purity Assessment and Isolation (e.g., HPLC, GC, SFC)
Chromatographic techniques are fundamental for separating components within a mixture, making them crucial for assessing the purity of Osm-LO-4 and isolating it from synthesis byproducts or impurities. High-Performance Liquid Chromatography (HPLC) is widely used for separating and quantifying components in liquid samples based on their differential partitioning between a stationary phase and a mobile liquid phase researchgate.netoiv.int. Gas Chromatography (GC) is suitable for volatile or semi-volatile compounds, separating components based on their partitioning between a stationary phase and a mobile gas phase. Supercritical Fluid Chromatography (SFC) offers advantages for separating chiral compounds or those that are not easily analyzed by HPLC or GC.
For this compound, the choice of chromatographic method would depend on its physical and chemical properties, such as volatility and polarity. HPLC is commonly employed for a broad range of organic molecules. Method development for this compound using HPLC would involve optimizing parameters such as the stationary phase (e.g., C18, phenyl-hexyl), mobile phase composition (e.g., mixtures of water, organic solvents like acetonitrile (B52724) or methanol, with buffers or additives), flow rate, and detection wavelength (if UV-active) to achieve optimal separation of this compound from related substances and impurities researchgate.netpensoft.net. Purity is typically assessed by integrating the peak area corresponding to this compound relative to the total peak area in the chromatogram. Preparative chromatography, using similar principles but on a larger scale, would be employed to isolate purified this compound for further studies.
An example of typical HPLC parameters that might be explored for this compound is shown in the table below:
| Parameter | Potential Range/Examples |
| Column Type | C18, Phenyl-Hexyl |
| Mobile Phase A | Water, Aqueous Buffer (e.g., Ammonium Acetate) ijpsr.com |
| Mobile Phase B | Acetonitrile, Methanol ijpsr.com |
| Elution Mode | Isocratic or Gradient researchgate.netpensoft.net |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV-Vis (if applicable), CAD lcms.cz, ELSD |
Coupled Techniques for Enhanced Resolution and Detection (e.g., LC-MS/MS)
Coupling chromatographic techniques with mass spectrometry (MS) provides significantly enhanced capabilities for both separation and identification. Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the characterization of complex mixtures and the identification of unknown compounds and impurities eag.comnih.govnih.gov. In LC-MS/MS, compounds separated by LC are introduced into a mass spectrometer, where they are ionized. The first mass analyzer selects a precursor ion (parent ion), which is then fragmented in a collision cell, and a second mass analyzer detects the resulting product ions (daughter ions) eag.com. This provides highly specific and sensitive detection.
For this compound, LC-MS/MS would be invaluable for confirming its molecular weight and obtaining structural information through fragmentation patterns. It would also be critical for identifying co-eluting impurities that might not be resolved by UV detection alone. The high sensitivity of LC-MS/MS makes it particularly useful for trace analysis ijpsr.comhovione.com.
A hypothetical LC-MS/MS analysis of this compound might involve:
Ionization Method: Electrospray Ionization (ESI) is common for polar and semi-polar compounds.
Mass Analyzers: Triple quadrupole (QqQ) for targeted analysis and quantification, or high-resolution mass spectrometry (HRMS) like Orbitrap or time-of-flight (TOF) for accurate mass measurements and unknown identification.
Detection Mode: Full scan for initial characterization, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for sensitive and selective quantification of this compound and its potential impurities ijpsr.comhovione.com.
LC-MS/MS provides data that can help elucidate the structure of this compound and confirm its identity by matching experimental mass and fragmentation data to theoretical values or spectral databases.
Electrochemical Methods for Redox Behavior and Stability Analysis
Electrochemical methods, such as cyclic voltammetry, can provide insights into the redox properties of this compound. These techniques involve applying a potential to an electrode in a solution containing the compound and measuring the resulting current. This can reveal the potentials at which this compound can be oxidized or reduced, which is important for understanding its reactivity and stability researchgate.netcas.orgunesco.org.
For this compound, studying its electrochemical behavior could help determine its susceptibility to oxidation or reduction under different conditions. This information is valuable for predicting its stability in various formulations or environments and for designing synthetic routes that might involve redox steps. The presence of electrochemically active functional groups within the structure of this compound would dictate its electrochemical response.
Typical electrochemical data for a compound might include:
| Electrochemical Parameter | Significance for this compound |
| Peak Potentials (Oxidation/Reduction) | Indicate the ease of electron transfer (oxidation or reduction) |
| Peak Currents | Related to the concentration of the electroactive species |
| Scan Rate Dependence | Can provide information about the reaction mechanism |
| Stability during Cycling | Indicates the reversibility of redox processes |
Analysis of these parameters would provide crucial information on the redox chemistry and potential degradation pathways of this compound involving electron transfer.
Microscale and Nanoscale Analytical Techniques for Limited Sample Volumes
In early-stage research, the amount of synthesized compound like this compound may be limited. Microscale and nanoscale analytical techniques are essential in such scenarios, requiring only very small sample volumes for comprehensive analysis doe.gov. Techniques such as microfluidic chromatography, capillary electrophoresis, and nanoscale mass spectrometry interfaces allow for high-sensitivity analysis with minimal sample consumption.
Applying these techniques to this compound would be particularly useful if only milligram or even microgram quantities are available. This allows researchers to obtain significant analytical data without depleting precious samples. For instance, nanoscale LC-MS/MS can provide detailed structural information and purity assessment from very small amounts of material.
Development of High-Throughput Analytical Screening Methods
For research programs involving the synthesis and evaluation of multiple analogues of this compound (as suggested by the Open Source Malaria context researchgate.netgithub.comgithub.com), high-throughput analytical screening methods are crucial for rapid characterization. These methods are designed for speed and efficiency, allowing for the analysis of a large number of samples in a short period nih.gov.
High-throughput methods for this compound and its analogues could involve rapid HPLC or UHPLC (Ultra High-Performance Liquid Chromatography) methods with short run times, coupled with fast scanning detectors like UV-Vis diode array detectors (DAD) or single quadrupole MS. Automation plays a key role in high-throughput screening, with automated sample preparation and injection systems. The goal is to quickly assess the purity and confirm the identity of synthesized compounds before proceeding to further biological or chemical testing.
Key aspects of high-throughput screening for this compound analogues would include:
Fast Chromatography: Utilizing short columns, small particle sizes, and high flow rates.
Rapid Detection: Employing detectors with fast acquisition rates.
Automation: Implementing automated sample handling and data processing.
Simplified Data Analysis: Focusing on key parameters like retention time and molecular weight confirmation.
Trace Analysis and Impurity Profiling in Research Materials
Identifying and quantifying trace impurities in this compound is critical, even at the research stage, as impurities can significantly impact the compound's properties and the reliability of research findings lcms.cz. Trace analysis focuses on detecting and quantifying substances present at very low concentrations (e.g., ppm or ppb levels) ijpsr.comnbu.ac.in. Impurity profiling involves identifying all impurities present in a sample.
Advanced techniques like GC-MS, LC-MS/MS, and HRMS are powerful tools for trace analysis and impurity profiling of this compound. By employing sensitive detection methods and sophisticated data analysis techniques, even impurities present at very low levels can be detected and identified. This is particularly important for potential genotoxic impurities or other contaminants that could pose risks or interfere with experiments ijpsr.comhovione.com.
Methods for trace analysis and impurity profiling of this compound would involve:
Sensitive Detection: Using detectors like MS with high sensitivity (e.g., MRM mode on a triple quadrupole or high-resolution accurate mass measurements on an Orbitrap).
Enrichment Techniques: If necessary, using sample preparation techniques to concentrate impurities.
Chromatographic Separation: Ensuring adequate separation of impurities from the main compound this compound and from each other.
Identification: Using mass spectral libraries or fragmentation analysis to identify the chemical structures of impurities.
Quantification: Developing methods to accurately measure the concentration of identified impurities.
Understanding the impurity profile of this compound is essential for ensuring the quality and reproducibility of research results and for guiding synthetic efforts to improve purity.
Compound Names and PubChem CIDs
Structure Activity Relationship Sar and Optimization Principles
Systematic Design and Synthesis of "Osm-LO" Analogs for SAR Exploration
The exploration of the SAR for the "Osm-LO" series and related OSM compounds typically involves the systematic design and synthesis of a library of analogs. This process begins with an initial active compound, such as OSM-S-106, identified as a promising hit nih.govblogspot.com. Medicinal chemists then design modifications to different parts of the molecule to understand their contribution to activity. These modifications can include variations in substituents on the core scaffold, alterations to linker regions, or changes in peripheral groups nih.gov.
The synthesis of these analogs is carried out using established chemical protocols. For instance, the synthesis of OSM-S-106 and its derivatives, which share a related aminothienopyrimidine core with the "Osm-LO" series, has been achieved through multi-step procedures involving heterocycle synthesis, halogenation, amination, and coupling reactions blogspot.com. The systematic nature of the synthesis ensures that specific structural changes are introduced in a controlled manner, allowing for direct correlation between the modification and the observed biological activity. This iterative process of design, synthesis, and testing is fundamental to SAR exploration and the identification of structural elements critical for potency nih.gov.
Computational and Experimental Identification of Key Pharmacophoric Features
Identifying the key pharmacophoric features of the "Osm-LO" series and related active OSM compounds is essential for understanding their interaction with the biological target and guiding further optimization nih.govnih.gov. A pharmacophore represents the ensemble of steric and electronic features necessary for optimal interaction with a specific biological target nih.gov.
Both computational and experimental methods are employed in this identification process. Computational techniques, such as molecular docking and pharmacophore modeling, can predict how the compounds might bind to their target (e.g., Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS) for OSM-S-106) and highlight the essential features involved in binding nih.govblogspot.comnih.govwikipedia.orgnih.gov. These features might include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings nih.govnih.gov.
Experimentally, SAR data derived from testing the synthesized analogs provide crucial insights. By observing which modifications are tolerated and which lead to a loss of activity, researchers can infer the essential functional groups and their spatial arrangement required for binding and activity nih.gov. For example, SAR analysis of OSM-S-106 revealed specific features of the aminothienopyrimidine core, the pendant aromatic ring, and the sulfonamide group that are needed for potent activity nih.govblogspot.com.
Impact of Substituent Effects and Stereochemistry on Biological Activity
Substituent effects play a significant role in modulating the biological activity of chemical compounds nih.govnih.govprobechem.com. In the context of the "Osm-LO" series and related OSM compounds, systematic variations of substituents at different positions of the core scaffold and peripheral groups have been explored to understand their impact on potency.
Research on related OSM compounds, such as OSM-S-106 and its analogs, has demonstrated the sensitivity of activity to specific substitutions. For instance, the addition of a methyl group to the thiophene (B33073) ring (as in OSM-E-32) was not tolerated, suggesting that planarity in this region might be important nih.govblogspot.com. Similarly, modifications to the primary sulfonamide group (like in OSM-S-488) also impacted activity nih.govblogspot.com. Changes in the amine substituent on the pyrimidine (B1678525) ring (as seen with OSM-S-137) also affected potency nih.govblogspot.com. Conversions of the sulfonamide to a sulfamate (B1201201) (OSM-LO-80, OSM-LO-81) resulted in decreased activity, indicating the importance of the sulfonamide moiety for optimal interaction nih.govblogspot.com.
While specific data on the stereochemical requirements for "Osm-LO-4" is not available in the provided snippets, stereochemistry is a critical factor in drug-target interactions, as the precise three-dimensional arrangement of atoms can significantly influence binding affinity and biological activity google.com. SAR studies often involve synthesizing and testing different stereoisomers of a compound to determine the preferred configuration for optimal activity.
Data illustrating substituent effects on the activity of some related OSM compounds are presented in the table below:
| Compound | Modification | P. falciparum IC₅₀ (μM) | Reference |
| OSM-S-106 | Initial compound | 0.058 ± 0.017 | nih.govblogspot.com |
| OSM-E-32 | Methyl group added to thiophene ring | >25 | nih.gov |
| OSM-S-488 | Methyl group added to primary sulfonamide | >25 | nih.gov |
| OSM-S-137 | Larger amine substituent on pyrimidine ring | 4.4 ± 2.6 | nih.gov |
| OSM-LO-80 | Sulfonamide converted to sulfamate | 2.1 ± 0.4 | nih.gov |
| OSM-LO-81 | Sulfamate with extended linker | 0.93 ± 0.22 | nih.gov |
| OSM-LO-88 | Oxo-thienopyrimidinyl benzene (B151609) sulfonamide | 18.7 ± 1.8 | nih.gov |
Note: IC₅₀ values are representative and may vary depending on the specific assay conditions.
Lead Optimization Strategies Based on Comprehensive SAR Data
Lead optimization is a crucial phase in drug discovery that aims to improve the biological activity, selectivity, and pharmacokinetic properties of a lead compound while minimizing potential toxicity genominfo.orgcambridgemedchemconsulting.com. For the "Osm-LO" series and related OSM compounds, lead optimization strategies are guided by the comprehensive SAR data generated from the systematic design, synthesis, and testing of analogs.
Based on the SAR insights, medicinal chemists can make informed decisions about which parts of the molecule to modify to enhance potency or improve other desirable properties. For example, if SAR data indicate that a particular functional group is essential for target binding, strategies might focus on rigidifying the molecule to present that group in an optimal orientation or introducing isosteres that mimic the electronic and steric properties of the essential group.
Conversely, if SAR reveals that certain modifications lead to decreased activity or introduce undesirable properties, these insights help in avoiding unproductive synthetic routes nih.gov. Computational methods, such as quantitative structure-activity relationship (QSAR) modeling, can be used to build predictive models based on the accumulated SAR data, further assisting in the design of novel analogs with predicted improved properties nih.govnih.gov.
The goal of lead optimization for the "Osm-LO" series would be to identify compounds with enhanced antimalarial potency, improved pharmacokinetic profiles, and favorable properties for further development, ultimately aiming to identify a clinical candidate.
Future Research Directions and Unresolved Challenges
Investigating Resistance Mechanisms and Strategies to Circumvent Them
As with many biologically active compounds, the potential for resistance mechanisms to emerge in biological systems exposed to Osm-LO-4 is a critical concern for future research. Understanding how cells or organisms might develop reduced sensitivity or complete resistance to this compound is paramount for its potential application. Research should focus on identifying the specific molecular mechanisms underlying resistance, which could involve target modification, activation of efflux pumps, or engagement of alternative signaling pathways. explorationpub.commdpi.com Studies utilizing techniques such as transcriptomics, proteomics, and genetic screening can help pinpoint genes and proteins involved in resistance. nih.gov Once resistance mechanisms are identified, strategies to circumvent them can be developed. This might involve designing modified versions of this compound, using it in combination with other compounds, or developing treatment regimens that minimize the development of resistance. explorationpub.comiiarjournals.org Research into the tumor microenvironment, for instance, has shown its role in conferring drug resistance, highlighting the need to consider complex biological interactions. explorationpub.comaacrjournals.org
Development of Advanced Research Tools and Probes Based on "this compound"
To fully elucidate the biological activities and targets of this compound, the development of advanced research tools and probes based on its structure is essential. This includes creating labeled versions of this compound (e.g., fluorescent, radioactive, or affinity tags) to track its distribution, visualize its interactions with cellular components, and identify its binding partners. leibniz-fmp.dempg.denih.gov Chemical probes are invaluable for investigating unexplored biological targets and understanding mechanisms of action. leibniz-fmp.dechemicalprobes.org The synthesis of activity-based probes could help identify and characterize enzymes modulated by this compound. mdpi.com Furthermore, the development of immobilized forms of this compound could facilitate pull-down assays to isolate and identify its direct binding targets. These tools would enable researchers to gain a more detailed and dynamic understanding of this compound's behavior within living systems, moving beyond traditional endpoint measurements. mpg.de
Integration with Systems Biology and Multi-Omics Approaches for Holistic Understanding
A comprehensive understanding of this compound's effects requires integrating research findings within a systems biology framework, utilizing multi-omics approaches. nih.govntnu.eduunicatt.it Systems biology aims to understand biological systems as interacting networks rather than isolated components. ntnu.eduresearchgate.net By combining data from genomics, transcriptomics, proteomics, and metabolomics from samples treated with this compound, researchers can gain a holistic view of its impact on cellular pathways and networks. nih.govntnu.edu This can help identify off-target effects, understand compensatory mechanisms, and reveal complex interactions that would be missed by studying individual components. nih.gov Challenges in this area include the integration and analysis of large, diverse datasets. nih.gov Advanced bioinformatics and computational modeling techniques are necessary to interpret the complex relationships revealed by multi-omics data and to build predictive models of this compound's biological effects. nih.govntnu.eduunicatt.it
Q & A
How to formulate a research question for studying Osm-LO-4's osmotic properties?
A strong research question must be specific, resolvable, and grounded in scientific context. Begin by identifying the independent (e.g., this compound concentration) and dependent variables (e.g., osmotic pressure). Use frameworks from and : explicitly name the compound, define measurable outcomes, and align with existing literature gaps. For example: "How does varying the concentration of this compound affect osmotic efficiency in semi-permeable membranes under controlled temperature conditions?" Ensure the question avoids vague terms and incorporates theoretical perspectives (e.g., thermodynamics of osmosis) .
Q. What experimental design considerations are critical when investigating this compound?
- Variables : Clearly operationalize variables (e.g., this compound purity, solvent type) and control extraneous factors (e.g., pH, temperature) .
- Replication : Include triplicate trials to assess reproducibility.
- Instrumentation : Use calibrated tools (e.g., osmometers) and validate measurements with peer-reviewed protocols .
- Ethics : Address safety protocols for handling chemical compounds, referencing institutional guidelines .
Q. How to conduct a literature review for this compound research while ensuring source credibility?
Prioritize peer-reviewed journals and original research articles (e.g., via Google Scholar with advanced filters). Use keywords like “this compound,” “osmotic mechanisms,” and “membrane permeability” combined with Boolean operators (AND/OR) . Exclude non-academic sources (e.g., commercial websites) and verify claims through cross-referencing. For example, if a study reports anomalous osmotic behavior, check for methodological consistency in similar experiments .
Advanced Research Questions
Q. How to resolve contradictions in experimental data related to this compound's efficacy under varying conditions?
- Root-cause analysis : Compare methodologies from conflicting studies (e.g., differences in solvent purity or measurement techniques) .
- Statistical rigor : Apply ANOVA or regression models to identify outliers or confounding variables. For instance, if this compound’s osmotic capacity diverges between aqueous and non-aqueous solutions, test hypotheses about solvent-polarity interactions .
- Iterative refinement : Adjust experimental protocols incrementally and document revisions transparently .
Q. What methodologies are effective for integrating interdisciplinary approaches in this compound studies?
- Collaborative frameworks : Combine biophysical assays (e.g., osmotic pressure measurements) with computational modeling (e.g., molecular dynamics simulations) to predict this compound’s behavior .
- Mixed-methods design : Use qualitative interviews with domain experts to contextualize quantitative findings, ensuring alignment with societal or environmental applications (e.g., water purification technologies) .
Q. How to optimize data presentation for this compound research findings in scientific manuscripts?
- Visual clarity : Use tables to compare osmotic coefficients across trials and line graphs to depict concentration-response curves. Avoid overcrowding figures; instead, highlight key trends (e.g., sigmoidal relationships) .
- Data transparency : Include raw datasets in appendices and processed data in the main text, ensuring reproducibility. Reference all non-original visuals (e.g., membrane diagrams) with proper citations .
- Peer review preparation : Anticipate critiques by addressing limitations (e.g., sample size constraints) and proposing follow-up experiments .
Methodological Best Practices
- Avoiding bias : Use double-blinding in experiments where this compound’s effects are subjective (e.g., cellular uptake assays) .
- Ethical sourcing : Disclose this compound’s synthesis protocol and supplier details to enable replication .
- Software tools : Leverage platforms like Otio for AI-assisted literature synthesis or ANOVA-compatible tools (e.g., R, Python) for statistical analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
